8-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(3,4-dimethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
8-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-3-(3,4-DIMETHYLPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE is a complex organic compound that belongs to the class of pyridothiadiazine derivatives. This compound is characterized by its unique structure, which includes a pyridothiadiazine core, substituted with various functional groups such as bromo, hydroxy, methoxy, and dimethylphenyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-3-(3,4-DIMETHYLPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE typically involves multi-step organic reactions. The starting materials often include substituted anilines, brominated phenols, and other aromatic compounds. The synthetic route may involve the following steps:
Nitration and Reduction: The aromatic compounds are first nitrated to introduce nitro groups, which are then reduced to amines.
Cyclization: The amines undergo cyclization reactions with appropriate reagents to form the pyridothiadiazine core.
Substitution Reactions: Functional groups such as bromo, hydroxy, and methoxy are introduced through substitution reactions using reagents like bromine, hydroxylating agents, and methoxylating agents.
Final Assembly: The final compound is assembled through condensation reactions, often under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Industrial methods may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
8-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-3-(3,4-DIMETHYLPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE can undergo various types of chemical reactions, including:
Oxidation: The hydroxy and methoxy groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromo group can be reduced to a hydrogen atom, leading to the formation of a de-brominated product.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.
Condensation: Aldehydes or ketones with acid or base catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may yield de-brominated products, substitution may yield azido or thiol derivatives, and condensation may yield larger aromatic compounds.
Scientific Research Applications
8-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-3-(3,4-DIMETHYLPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also studied for its unique reactivity and chemical properties.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structure and biological activities.
Industry: Used in the development of new materials, such as polymers and dyes, due to its aromatic and functional group diversity.
Mechanism of Action
The mechanism of action of 8-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-3-(3,4-DIMETHYLPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or DNA. The presence of functional groups like bromo, hydroxy, and methoxy allows it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with its targets. These interactions can modulate the activity of the targets, leading to the desired biological effects.
Comparison with Similar Compounds
Similar compounds to 8-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-3-(3,4-DIMETHYLPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE include other pyridothiadiazine derivatives with different substituents. These compounds may share similar core structures but differ in their functional groups, leading to variations in their chemical properties and reactivity. Some examples include:
8-(4-HYDROXY-3-METHOXYPHENYL)-3-(3,4-DIMETHYLPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE: Similar structure but without the bromo group.
8-(3-BROMO-4-HYDROXYPHENYL)-3-(3,4-DIMETHYLPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE: Similar structure but without the methoxy group.
8-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-3-(4-METHYLPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE: Similar structure but with different substitution on the phenyl ring.
The uniqueness of 8-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-3-(3,4-DIMETHYLPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications.
Properties
Molecular Formula |
C23H22BrN3O3S |
---|---|
Molecular Weight |
500.4 g/mol |
IUPAC Name |
8-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(3,4-dimethylphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C23H22BrN3O3S/c1-13-4-5-16(6-14(13)2)26-11-27-21(28)9-17(18(10-25)23(27)31-12-26)15-7-19(24)22(29)20(8-15)30-3/h4-8,17,29H,9,11-12H2,1-3H3 |
InChI Key |
ILAXBTQOPBKBFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CN3C(=O)CC(C(=C3SC2)C#N)C4=CC(=C(C(=C4)Br)O)OC)C |
Origin of Product |
United States |
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